molecular formula C14H22N4O B6749884 (3S,5R)-3,4,5-trimethyl-N-(6-methylpyridin-2-yl)piperazine-1-carboxamide

(3S,5R)-3,4,5-trimethyl-N-(6-methylpyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B6749884
M. Wt: 262.35 g/mol
InChI Key: WXOQCEFZUAAWOS-TXEJJXNPSA-N
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Description

(3S,5R)-3,4,5-trimethyl-N-(6-methylpyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The specific structure of this compound includes a piperazine ring substituted with methyl groups and a pyridine moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3,4,5-trimethyl-N-(6-methylpyridin-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.

    Substitution with Methyl Groups: Methyl groups can be introduced through alkylation reactions using methyl halides or methyl sulfonates in the presence of a base.

    Attachment of the Pyridine Moiety: The pyridine ring can be attached via nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperazine derivative with an appropriate acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonates in the presence of a base or acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3S,5R)-3,4,5-trimethyl-N-(6-methylpyridin-2-yl)piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Piperazine derivatives are known to exhibit a range of biological effects, including antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, this compound could be investigated as a potential therapeutic agent

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S,5R)-3,4,5-trimethyl-N-(6-methylpyridin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-3,4,5-trimethylpiperazine-1-carboxamide: Lacks the pyridine moiety.

    N-(6-methylpyridin-2-yl)piperazine-1-carboxamide: Lacks the methyl groups on the piperazine ring.

    3,4,5-trimethylpiperazine: Lacks the carboxamide and pyridine groups.

Uniqueness

(3S,5R)-3,4,5-trimethyl-N-(6-methylpyridin-2-yl)piperazine-1-carboxamide is unique due to the combination of its piperazine ring, methyl substitutions, and pyridine moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3R,5S)-3,4,5-trimethyl-N-(6-methylpyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-10-6-5-7-13(15-10)16-14(19)18-8-11(2)17(4)12(3)9-18/h5-7,11-12H,8-9H2,1-4H3,(H,15,16,19)/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOQCEFZUAAWOS-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C)C)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C)C)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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